molecular formula C8H14O B3004272 3-Tert-butylcyclobutanone CAS No. 20614-90-8

3-Tert-butylcyclobutanone

Cat. No.: B3004272
CAS No.: 20614-90-8
M. Wt: 126.199
InChI Key: DUGBXGJNDWCDTG-UHFFFAOYSA-N
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Description

3-Tert-butylcyclobutanone is an organic compound with the molecular formula C₈H₁₄O. It is a cyclobutanone derivative, characterized by a tert-butyl group attached to the third carbon of the cyclobutanone ring. This compound is of interest in various fields of research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl bromide with cyclobutanone in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclobutanone ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylcyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butylcyclobutanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butylcyclobutanone involves its interaction with molecular targets through its reactive cyclobutanone ring. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. These interactions can modulate biological pathways and exhibit potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butylcyclobutanone is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it a valuable compound in synthetic chemistry for the development of novel molecules and materials .

Properties

IUPAC Name

3-tert-butylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,3)6-4-7(9)5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBXGJNDWCDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20614-90-8
Record name 3-tert-butylcyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Saturate dry methanol by stirring with excess ammonium chloride under nitrogen for 1.5 h. Add this saturated solution (150 mL) to 3-tert-butyl-2,2-dichlorocyclobutanone (7.5 g, 38.4 mmol) under nitrogen. To the resulting suspension add freshly activated zinc (15.4 g, 236 mmol). Stir for 5 hours, filter and concentrate. Partition the residue between diethyl ether and water. Discard the aqueous phase and wash the diethyl ether layer with water (twice), saturated aqueous sodium chloride solution, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 10:90 ethyl acetate:hexanes) to give the desired compound as a clear liquid (2.71 g, 56%).
Name
Quantity
15.4 g
Type
catalyst
Reaction Step One
Name
3-tert-butyl-2,2-dichlorocyclobutanone
Quantity
7.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
56%

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